molecular formula C23H40N4S2 B045563 6-(Octadecylthio)purine CAS No. 122714-66-3

6-(Octadecylthio)purine

Cat. No. B045563
M. Wt: 436.7 g/mol
InChI Key: YDOQRKPYNLNUNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Purines, which 6-(Octadecylthio)purine is a derivative of, have a molecular structure consisting of fused pyrimidine and imidazole rings . They are key components of nucleic acids and play crucial roles in various cellular functions .


Chemical Reactions Analysis

Purines undergo various chemical reactions. For instance, they can act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, mediating extracellular communication referred to as “purinergic signalling” . They also play a role in the acidities of compounds, as expressed by their pKa values .

Scientific Research Applications

  • Drug Development for Various Diseases

    6-(Octadecylthio)purine has contributed to the development of drugs for treating acute leukemia, gout, herpesvirus infections, and preventing organ transplant rejection. Elion (1989) in "The purine path to chemotherapy" discusses these applications in detail (Elion, 1989).

  • Inducer of Erythroid Differentiation

    This compound is a potent inducer of erythroid differentiation in cultured murine erythroleukemia cells, as investigated by Gusella and Housman (1976) in their study "Induction of erythroid differentiation in vitro by purines and purine analogues" (Gusella & Housman, 1976).

  • Chemical Modification of Nucleosides

    According to Guo et al. (2011), 6-(Octadecylthio)purine can be used in the Pd-catalyzed monoarylation of 6-arylpurines with aryl iodides, offering a new strategy for modifying 6-arylpurine derivatives (Guo et al., 2011).

  • Antiviral and Antitumor Agents

    This compound is utilized in creating antiviral and antitumor agents, as well as protein kinase inhibitors, as described in Lorente-Macías et al. (2018) in "1H and 13C assignments of 6‐, 8‐, 9‐ substituted purines" (Lorente-Macías et al., 2018).

  • Involvement in Nucleic Acid Metabolism

    Hitchings and Elion (1954) explored the role of 6-mercaptopurine, a related compound, in nucleic acid metabolism and its potential as a chemotherapeutic agent in "THE CHEMISTRY AND BIOCHEMISTRY OF PURINE ANALOGS" (Hitchings & Elion, 1954).

  • Corrosion Inhibition

    Purines, including derivatives like 6-(Octadecylthio)purine, have been studied for their ability to inhibit corrosion in steel, as discussed by Yan et al. (2008) in "Electrochemical and quantum chemical study of purines as corrosion inhibitors for mild steel in 1 M HCl solution" (Yan et al., 2008).

Future Directions

Exploiting purine metabolism to suppress tumors suggests interesting directions for future research . Purines and their derivatives play major roles in controlling embryonic and fetal development and organogenesis . Any defect altering the tight regulation of purinergic transmission and of purine and pyrimidine metabolism during pre- and post-natal brain development may translate into functional deficits, which could be at the basis of severe pathologies characterized by mental retardation or other disturbances .

properties

IUPAC Name

6-(octadecyldisulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYWEKURQNGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924246
Record name 6-(Octadecyldisulfanyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Octadecylthio)purine

CAS RN

122714-66-3
Record name 6-(Octadecylthio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122714663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Octadecyldisulfanyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Klein - 2011 - Citeseer
The cumulative number of publications, in particular in the life sciences, requires efficient methods for the automated extraction of information and semantic information retrieval. The …
Number of citations: 5 citeseerx.ist.psu.edu

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